3-Cyano-5-(2,5-dichlorophenyl)phenol, 95%
Übersicht
Beschreibung
3-Cyano-5-(2,5-dichlorophenyl)phenol, 95% (3C5DCPP) is a synthetic compound that has been widely studied due to its potential applications in a variety of scientific research areas. This compound is a white crystalline solid with a molecular weight of 286.18 g/mol and a melting point of 109.3 °C. It is soluble in ethanol and methanol and insoluble in water. 3C5DCPP has a wide range of applications, including use in organic synthesis, as a reagent in analytical chemistry, and as a fluorescent dye for various biological assays.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-(2,5-dichlorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in analytical chemistry, as a fluorescent dye for various biological assays, and as a reagent in organic synthesis. It is also used in the synthesis of various organic compounds, such as antimalarial drugs and other biologically active compounds. Additionally, 3-Cyano-5-(2,5-dichlorophenyl)phenol, 95% is used in the synthesis of various organic compounds that are used in the manufacture of pharmaceuticals and cosmetics.
Wirkmechanismus
3-Cyano-5-(2,5-dichlorophenyl)phenol, 95% is believed to act as a photosensitizer, meaning it absorbs light energy and converts it into chemical energy. This chemical energy is then used to initiate various biochemical reactions, such as oxidation and reduction reactions. Additionally, 3-Cyano-5-(2,5-dichlorophenyl)phenol, 95% is believed to act as an inhibitor for certain enzymes, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
3-Cyano-5-(2,5-dichlorophenyl)phenol, 95% has been studied for its potential effects on various biochemical and physiological processes. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. Additionally, 3-Cyano-5-(2,5-dichlorophenyl)phenol, 95% has been found to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and fatty acids. Furthermore, 3-Cyano-5-(2,5-dichlorophenyl)phenol, 95% has been found to inhibit the activity of certain enzymes involved in the metabolism of certain neurotransmitters, such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Cyano-5-(2,5-dichlorophenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to handle and store. Additionally, it is a relatively non-toxic compound and is not known to be carcinogenic. However, there are some limitations to the use of 3-Cyano-5-(2,5-dichlorophenyl)phenol, 95% in laboratory experiments. It is not very soluble in water, and it can be difficult to obtain a high purity sample. Additionally, it is not very stable in the presence of light and heat.
Zukünftige Richtungen
The potential applications of 3-Cyano-5-(2,5-dichlorophenyl)phenol, 95% are still being explored, and there are many potential future directions for research. One potential direction is the development of new methods for synthesizing 3-Cyano-5-(2,5-dichlorophenyl)phenol, 95% with improved yields and purity. Additionally, further research could be done to explore the potential applications of 3-Cyano-5-(2,5-dichlorophenyl)phenol, 95% in various biological assays, such as in the detection of certain biomarkers. Furthermore, research could be done to explore the potential effects of 3-Cyano-5-(2,5-dichlorophenyl)phenol, 95% on various biochemical and physiological processes. Finally, research could be done to explore the potential therapeutic applications of 3-Cyano-5-(2,5-dichlorophenyl)phenol, 95%, such as in the treatment of certain diseases.
Synthesemethoden
3-Cyano-5-(2,5-dichlorophenyl)phenol, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 2,5-dichlorophenol with sodium nitrite in an aqueous medium. This reaction produces a nitroso-derivative, which is then reacted with sodium cyanide to produce 3-Cyano-5-(2,5-dichlorophenyl)phenol, 95%. The reaction is carried out in an inert atmosphere and at a temperature of 40-50 °C. The final product is isolated by filtration and recrystallized from a suitable solvent.
Eigenschaften
IUPAC Name |
3-(2,5-dichlorophenyl)-5-hydroxybenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-10-1-2-13(15)12(6-10)9-3-8(7-16)4-11(17)5-9/h1-6,17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGQZRNAEFBCAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)C#N)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684907 | |
Record name | 2',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2,5-dichlorophenyl)phenol | |
CAS RN |
1261983-86-1 | |
Record name | 2',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.